2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid
Description
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group attached via an ethoxy linker at the 2-position of the aromatic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is primarily utilized in peptide synthesis and drug development as an intermediate, enabling controlled functionalization of amine-containing scaffolds .
Properties
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)9-10-20-12-8-6-5-7-11(12)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZPBXALCWTDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445804-22-7 | |
| Record name | 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid typically involves the reaction of 2-aminoethoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins.
Medicine: In the development of pharmaceuticals.
Industry: In the production of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to release the free amine .
Comparison with Similar Compounds
Key Structural Features :
- Benzoic acid core : Provides a carboxylic acid functional group for conjugation or salt formation.
- Ethoxy linker : Enhances solubility and spatial flexibility.
- Boc-protected methylamino group: Balances steric bulk and chemical stability, critical for selective deprotection in multi-step syntheses.
Comparison with Structural Analogs
2-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic Acid
- Structural Difference : Lacks the methyl substituent on the Boc-protected amine .
- Lower molecular weight (C14H19NO5 vs. C15H21NO5), influencing solubility and pharmacokinetic properties.
- Synthesis: Similar routes involving Boc-protection of amino-ethoxy intermediates, but without methyl group incorporation .
2-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid
- Structural Difference: Features a hydroxyl group at the 5-position instead of the ethoxy-linked Boc-methyl-amino group .
- Impact: Increased polarity due to the hydroxyl group, enhancing aqueous solubility. Potential for hydrogen bonding, altering interactions with biological targets (e.g., enzyme active sites).
- Applications : Used in prodrug design where pH-dependent solubility is critical.
4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid
- Structural Difference: Replaces the Boc-methyl-amino group with a 2-oxo-pyrrolidinyl (lactam) moiety .
- Impact: The lactam introduces hydrogen-bonding capability and rigidity, affecting bioavailability and metabolic stability. Higher molecular weight (C13H15NO4 vs. C15H21NO5) may reduce membrane permeability.
- Synthesis: Requires pyrrolidinone incorporation via Mitsunobu or nucleophilic substitution reactions.
2-(Hydroxymethyl)-3,6-bis[[2-(trimethylsilyl)ethoxy]methoxy]benzoic Acid N,N-Diethylamide
- Structural Difference : Incorporates bulky silyl ether-protected ethoxy groups and a hydroxymethyl substituent .
- Impact :
- Enhanced lipophilicity due to silyl ethers, improving blood-brain barrier penetration.
- Hydroxymethyl group enables further functionalization (e.g., esterification).
- Applications : Intermediate in complex natural product syntheses (e.g., dynemicin analogs) .
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic Acid
- Structural Difference: Substitutes the Boc-methyl-amino group with an isopropylbenzamido moiety .
- Impact :
- Amide linkage provides hydrolytic stability compared to the acid-labile Boc group.
- Aromatic isopropyl group increases hydrophobicity, affecting target binding affinity.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Analogs with silyl ethers or amides (e.g., ) often achieve higher yields (>80%) compared to Boc-protected derivatives, likely due to reduced sensitivity to moisture.
- Biological Interactions: The Boc-methyl-amino group’s steric bulk may reduce off-target binding in receptor studies compared to smaller substituents like hydroxyl groups .
- Stability : Boc-protected amines are prone to acidic cleavage, whereas lactam () or amide () analogs exhibit greater stability in physiological conditions.
Biological Activity
Overview
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid, with the molecular formula C13H17NO4, is a compound primarily utilized in organic synthesis, particularly for the protection of amine groups. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that stabilizes amines during chemical reactions, allowing for selective transformations without interference from amine functionalities.
The biological activity of this compound is closely linked to its ability to protect amine groups. The mechanism involves the formation of a carbamate linkage via the Boc group, which can be cleaved under acidic conditions to release the free amine. This property is crucial in various biochemical applications, particularly in peptide synthesis and drug development.
Biological Applications
- Organic Synthesis : Used as a protecting group for amines, facilitating complex organic reactions.
- Peptide Synthesis : Essential in the synthesis of peptides and proteins where selective protection of amino groups is required.
- Pharmaceutical Development : Plays a role in the design and synthesis of pharmaceutical compounds, enhancing their stability and bioavailability.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various biological contexts:
- Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid have shown micromolar inhibition against key mitotic kinesins, which are crucial for cell division in cancer cells .
- Stability Assessments : Stability studies indicate that the Boc-protected form retains significant stability under physiological conditions, making it suitable for in vivo applications. The half-life of related compounds in plasma has been reported to be substantial, suggesting potential for therapeutic use .
Comparative Analysis
| Compound Name | Biological Activity | Stability | Application |
|---|---|---|---|
| 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid | Protects amines; Inhibits mitotic kinesins | High | Organic synthesis, peptide synthesis |
| 2-(tert-Butoxycarbonyl)benzoic acid | Similar protective properties | Moderate | Organic synthesis |
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | Inhibitory effects on specific enzymes | Low | Research applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
